Helianorphin-19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Helianorphin-19 is a potent and selective κ-opioid receptor (KOR) activator. It exhibits strong KOR-specific peripheral analgesic activity, making it a promising candidate for pain management, particularly in chronic visceral pain models .

Méthodes De Préparation

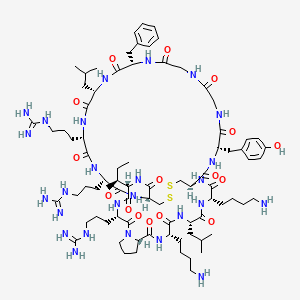

Helianorphin-19 is synthesized through solid-phase peptide synthesis (SPPS). The sequence Cyclo (Cys-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Cys-Ile-Arg-Pro-Lys-Leu-Lys) forms a cyclic peptide with a disulfide bridge between Cys1 and Cys9 . The industrial production methods involve the use of automated peptide synthesizers, which allow for precise control over the reaction conditions and the formation of the cyclic structure.

Analyse Des Réactions Chimiques

Helianorphin-19 undergoes various chemical reactions, including:

Oxidation: The disulfide bridge formation between cysteine residues is an oxidation reaction.

Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents for disulfide bridge formation and reducing agents for disulfide bridge cleavage. The major products formed from these reactions are the cyclic peptide with an intact disulfide bridge and its reduced form with free thiol groups .

Applications De Recherche Scientifique

Helianorphin-19 has several scientific research applications:

Chemistry: It serves as a model compound for studying cyclic peptides and their stability.

Biology: It is used to investigate the role of KOR in pain modulation and other physiological processes.

Medicine: This compound is being explored as a potential therapeutic agent for chronic pain management without the central side effects associated with traditional opioids

Industry: The compound’s stability and specificity make it a valuable tool in drug development and pharmacological research

Mécanisme D'action

Helianorphin-19 exerts its effects by selectively binding to and activating the κ-opioid receptor. This activation leads to the inhibition of pain signals in the peripheral nervous system, providing analgesic effects without affecting motor coordination or causing sedation . The molecular targets involved include the KOR, and the pathways activated by this receptor are responsible for the analgesic effects observed in preclinical models .

Comparaison Avec Des Composés Similaires

Helianorphin-19 is unique due to its high selectivity and potency for the KOR. Similar compounds include:

Dynorphin A: Another KOR agonist but with less selectivity and stability compared to this compound

Arodyn: A KOR antagonist used in research to study the effects of KOR inhibition

This compound stands out due to its cyclic structure, which confers stability and resistance to proteolysis, making it a more effective and durable therapeutic agent .

Propriétés

Formule moléculaire |

C81H132N26O16S2 |

|---|---|

Poids moléculaire |

1790.2 g/mol |

Nom IUPAC |

1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine |

InChI |

InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |

Clé InChI |

WEJHFJXWIBZZTQ-AHUOXLFJSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)

![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)